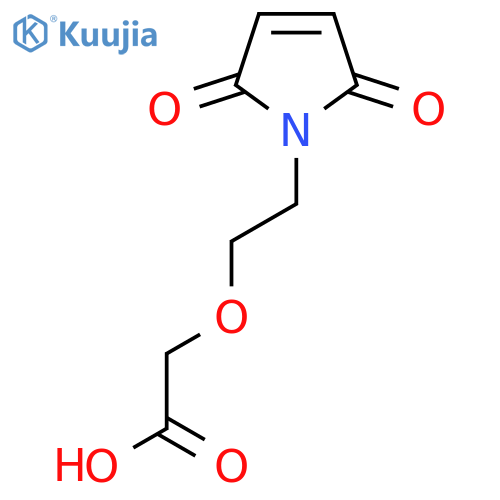Cas no 1354714-66-1 (Mal-peg1-ch2cooh)

Mal-peg1-ch2cooh structure
商品名:Mal-peg1-ch2cooh
Mal-peg1-ch2cooh 化学的及び物理的性質
名前と識別子
-
- 1354714-66-1
- Mal-PEG1-CH2COOH
- AKOS018012281
- SCHEMBL321096
- 2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)acetic acid
- Mal-PEG1-CH2COOH/Acetic acid, 2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-
- Acetic acid, 2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]-
- G69253
- Mal-peg1-ch2cooh
-
- インチ: 1S/C8H9NO5/c10-6-1-2-7(11)9(6)3-4-14-5-8(12)13/h1-2H,3-5H2,(H,12,13)
- InChIKey: DSNJGLRDOPIVJA-UHFFFAOYSA-N
- ほほえんだ: O(CC(=O)O)CCN1C(C=CC1=O)=O
計算された属性
- せいみつぶんしりょう: 199.04807239g/mol
- どういたいしつりょう: 199.04807239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 83.9Ų
じっけんとくせい
- 密度みつど: 1.446±0.06 g/cm3(Predicted)
- ふってん: 440.9±25.0 °C(Predicted)
- 酸性度係数(pKa): 3.37±0.10(Predicted)
Mal-peg1-ch2cooh 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01JMCK-100mg |
Mal-PEG1-CH2COOH |
1354714-66-1 | 95% | 100mg |
$107.00 | 2025-02-13 | |
| Aaron | AR01JMCK-250mg |
Mal-PEG1-CH2COOH |
1354714-66-1 | 95% | 250mg |
$163.00 | 2025-02-13 | |
| 1PlusChem | 1P01JM48-250mg |
Mal-PEG1-CH2COOH |
1354714-66-1 | 97% | 250mg |
$149.00 | 2023-12-22 | |
| 1PlusChem | 1P01JM48-500mg |
Mal-PEG1-CH2COOH |
1354714-66-1 | 97% | 500mg |
$213.00 | 2023-12-22 | |
| Aaron | AR01JMCK-500mg |
Mal-PEG1-CH2COOH |
1354714-66-1 | 95% | 500mg |
$240.00 | 2025-02-13 | |
| Aaron | AR01JMCK-1g |
Mal-PEG1-CH2COOH |
1354714-66-1 | 95% | 1g |
$353.00 | 2025-02-13 |
Mal-peg1-ch2cooh 関連文献
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
1354714-66-1 (Mal-peg1-ch2cooh) 関連製品
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
